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Abstract: Spirocycles, characterized by their unique three-dimensional architecture, are

privileged scaffolds in medicinal chemistry and materials science. This document provides a

comprehensive guide to the synthesis of spirocyclic systems, specifically spiro-

tetrahydrothiophenes and their derivatives, utilizing the [3+2] cycloaddition of thiocarbonyl

ylides. We will explore the mechanistic underpinnings of this powerful transformation, present

detailed experimental protocols, and offer field-proven insights for troubleshooting and

optimization. This guide is intended for researchers in organic synthesis, drug discovery, and

materials development seeking to leverage this efficient complexity-generating reaction.

Strategic Overview: The Value of Thiocarbonyl Ylide
Cycloaddition
The construction of spirocyclic frameworks, where two rings share a single carbon atom,

presents a significant synthetic challenge. These structures are of immense interest due to their

conformational rigidity and novel spatial arrangement of functional groups, which can lead to

enhanced binding affinity and selectivity for biological targets. Among the myriad of synthetic
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methods, the 1,3-dipolar cycloaddition of thiocarbonyl ylides with exocyclic alkenes has

emerged as a highly efficient and stereoselective strategy for accessing spiro-heterocyclic

systems.

Thiocarbonyl ylides are transient, nucleophilic 1,3-dipoles that readily engage with electron-

deficient alkenes in a [3+2] cycloaddition to form five-membered tetrahydrothiophene rings.[1]

When an exocyclic alkene is employed as the dipolarophile, this reaction directly furnishes a

spirocyclic core, installing a quaternary carbon center with high levels of stereocontrol. The

resulting spiro-tetrahydrothiophene scaffold is not merely a final product but a versatile

intermediate that can be further functionalized, for instance, by oxidation to the corresponding

spirocyclic sulfones, a class of compounds with demonstrated utility in medicinal chemistry.[2]

[3]

Reaction Mechanism: Generation and Cycloaddition
The overall transformation consists of two key stages: the in situ generation of the thiocarbonyl

ylide and its subsequent stereoselective [3+2] cycloaddition with a suitable dipolarophile.

Generation of the Thiocarbonyl Ylide
Several methods exist for generating thiocarbonyl ylides, which are typically too reactive to be

isolated.[4] A widely adopted and practical approach involves the 1,3-elimination from α-silyl-

substituted sulfides or sulfoxides.

From Chloromethyl Trimethylsilylmethyl Sulfide: A common precursor is chloromethyl

trimethylsilylmethyl sulfide.[5] In the presence of a fluoride source, such as cesium fluoride

(CsF), a 1,3-desilylation is initiated. The fluoride anion attacks the silicon atom, leading to the

formation of a transient intermediate that eliminates chloride to generate the parent

thiocarbonyl ylide (CH₂=S⁺-CH₂⁻).[3][6]

From Bis(trimethylsilylmethyl) Sulfoxide: An alternative thermal method uses

bis(trimethylsilylmethyl) sulfoxide.[1][3] Heating this precursor induces a thermal elimination

of a trimethylsiloxy (TMSO⁻) anion. This anion then acts as the base, attacking the second

silicon atom to facilitate the formation of the thiocarbonyl ylide and releasing stable

disiloxane as a byproduct.[5] This method avoids the need for a fluoride catalyst and can be

advantageous for substrates that are sensitive to fluoride ions.[3]
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The choice of precursor often depends on the reactivity of the alkene dipolarophile and the

desired reaction conditions (thermal vs. fluoride-promoted).[3]

The [3+2] Cycloaddition Pathway
Once generated, the thiocarbonyl ylide rapidly undergoes a [3+2] cycloaddition with an

electron-deficient alkene. The reaction is considered a pericyclic process, involving the 4π

electrons of the ylide and the 2π electrons of the dipolarophile.[7] While often depicted as a

concerted process, computational and experimental studies suggest that for some substrates,

the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate,

especially with highly stabilized ylides or sterically hindered alkenes.[1][8][9]

The stereochemistry of the final spirocycle is a crucial aspect of the reaction. The cycloaddition

typically proceeds with high diastereoselectivity, with the ylide approaching the face of the

alkene in a sterically controlled manner.[5][10] This allows for the predictable formation of

specific diastereomers.
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Caption: Mechanism of Spirocycle Formation via Thiocarbonyl Ylide Cycloaddition.

Experimental Protocols & Data
This section provides a general, step-by-step protocol for the synthesis of a spiro-

tetrahydrothiophene derivative using a fluoride-promoted ylide generation method.[5][6]

General Experimental Workflow
The workflow is designed for efficiency and robustness, applicable on both small and multi-

gram scales.[2][10]
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General Experimental Workflow

Reaction Setup Reaction & Monitoring Workup & Purification Analysis

1. Combine Alkene,
CsF, and Solvent

2. Add Ylide Precursor
(e.g., via Syringe Pump)

3. Stir at Room Temp. 4. Monitor by TLC/LC-MS 5. Aqueous Workup 6. Column Chromatography
7. Characterization

(NMR, MS, etc.)

Click to download full resolution via product page

Caption: General Experimental Workflow for Spirocycle Synthesis.

Detailed Protocol: Synthesis of a
Spiro[tetrahydrothiophene-3,1'-cyclopentan]-2'-one
Materials:

1-Methylenecyclopentan-2-one (Dipolarophile)

Chloromethyl trimethylsilylmethyl sulfide (Ylide Precursor)[5]

Cesium Fluoride (CsF), anhydrous

Acetonitrile (MeCN), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add

the exocyclic alkene (1.0 equiv), anhydrous cesium fluoride (1.5 equiv), and anhydrous

acetonitrile to achieve a concentration of ~0.1 M with respect to the alkene.

Precursor Addition: In a separate vial, prepare a solution of chloromethyl trimethylsilylmethyl

sulfide (1.2 equiv) in a small amount of anhydrous acetonitrile.

Initiation: Add the solution of the ylide precursor to the stirred suspension of the alkene and

CsF at room temperature. The addition can be done dropwise over 5-10 minutes.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption

of the starting alkene by Thin Layer Chromatography (TLC) or LC-MS. The reaction is

typically complete within 2-12 hours.

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove CsF

and other inorganic salts, rinsing the pad with ethyl acetate. Concentrate the filtrate under

reduced pressure.

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with

saturated aqueous NaHCO₃ and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the crude spirocyclic product.

Purification: Purify the crude material by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure

spiro-tetrahydrothiophene product.

Substrate Scope and Conditions
The thiocarbonyl ylide [3+2] cycloaddition is compatible with a wide range of exocyclic alkenes,

particularly those activated by an adjacent electron-withdrawing group. The reaction conditions

can be tuned based on the specific substrates.
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Ylide
Precursor

Dipolarophi
le Type

Conditions Yield (%)
Diastereose
lectivity

Reference(s
)

Chloromethyl

trimethylsilyl

methyl sulfide

3-Methylene-

dihydrofuran-

2(3H)-one

CsF, MeCN,

RT
70-95% High [3][5]

Chloromethyl

trimethylsilyl

methyl sulfide

N-Tosyl-4-

methylene-

azetidin-2-

one

CsF, MeCN,

RT
85-94% High [3]

Bis(trimethyls

ilylmethyl)

sulfoxide

3-Methylene-

1-

tosylpyrrolidin

-2-one

Dioxane, 100

°C
80-92% High [3]

Chloromethyl

trimethylsilyl

methyl sulfide

3-Methylene-

1-Boc-

piperidin-2-

one

CsF, MeCN,

RT
14-29% High [3]

Bis(trimethyls

ilylmethyl)

sulfoxide

5-Methylene-

1,3-dioxan-4-

one

Dioxane, 100

°C
75-88% High [3]

Chloromethyl

trimethylsilyl

methyl sulfide

2-Methylene-

1-tetralone

CsF, MeCN,

RT
60-75%

Moderate to

High
[2]

Note: Yields and selectivities are representative and may vary based on specific substrate

structures and reaction scale. RT = Room Temperature.
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Problem Potential Cause(s) Suggested Solution(s)

Low or No Conversion

1. Inactive CsF

(hygroscopic).2. Poorly

reactive dipolarophile.3. Ylide

precursor decomposition.

1. Use freshly dried CsF

(flame-dry under vacuum).2.

Switch to the thermal

generation method using

bis(trimethylsilylmethyl)

sulfoxide at elevated

temperatures (e.g., 80-110 °C

in dioxane).[3]3. For very

unreactive substrates, high-

pressure conditions (5-14 kbar)

can dramatically increase

yields.[8][11]

Formation of Side Products

1. Dimerization of the

thiocarbonyl ylide.2.

Polymerization of the alkene.

1. Add the ylide precursor

slowly (e.g., via syringe pump)

to maintain a low

instantaneous concentration of

the ylide.2. Ensure the reaction

is performed under an inert

atmosphere (N₂ or Ar) and that

the alkene is pure.

Low Diastereoselectivity

1. Flexible transition state.2.

Reaction temperature is too

high.

1. Lower the reaction

temperature if using the

thermal method.2. Screen

different solvents to influence

the transition state geometry.

Polar aprotic solvents like

DMPU have proven effective.

[11]

Difficult Purification Product co-elutes with

byproducts (e.g., disiloxane).

1. Ensure a thorough aqueous

workup to remove water-

soluble impurities.2. For

nonpolar byproducts, consider

oxidation of the desired

tetrahydrothiophene to the
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more polar sulfone, which

often simplifies purification,

followed by reduction if

necessary.

Conclusion
The [3+2] cycloaddition of in situ generated thiocarbonyl ylides with exocyclic alkenes is a

robust and highly diastereoselective method for the synthesis of spirocyclic

tetrahydrothiophenes. The operational simplicity, broad substrate scope, and scalability of the

protocol make it an invaluable tool for accessing complex, three-dimensional molecules. The

resulting spiro-sulfur heterocycles serve as versatile building blocks for applications in drug

discovery and beyond, solidifying this reaction's place in the modern synthetic chemist's

toolbox.

References
A complete list of all sources cited within this document, including titles, sources, and verifiable

URLs.

Gümüş, M., & Bal, R. (2021). Molecular diversity of spirooxindoles. Synthesis and biological

activity. Journal of the Serbian Chemical Society. Available at: [Link]

Haut, F.-L., et al. (2019). Synthetic Entry to Polyfunctionalized Molecules through the [3+2]-

Cycloaddition of Thiocarbonyl Ylides. Journal of the American Chemical Society, 141(34),

13352–13357. Available at: [Link]

Rudenko, T. V., et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 +

2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]

Karlsson, S. (2001). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides,

Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. Available at: [Link]

Neuhaus, J., et al. (2020). Rhodium-catalysed formation of thiocarbonyl ylides for

electrocyclisation and cycloaddition reactions. Molecules. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.shd.org.rs/index.php/JSCS/article/view/8254
https://pubs.acs.org/doi/10.1021/jacs.9b07729
https://pubmed.ncbi.nlm.nih.gov/36640498/
https://www.diva-portal.org/smash/get/diva2:99121/FULLTEXT01.pdf
https://www.researchgate.net/publication/341603507_Rhodium-catalysed_formation_of_thiocarbonyl_ylides_for_electrocyclisation_and_cycloaddition_reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13347200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Huisgen, R. (2019). (3+2)‐Cycloadditions of a thiocarbonyl ylide with cis/trans‐isomeric

dipolarophiles. ResearchGate. Available at: [Link]

Haut, F.-L., et al. (2019). Synthetic Entry to Polyfunctionalized Molecules through the [3+2]-

Cycloaddition of Thiocarbonyl Ylides. ACS Publications. Available at: [Link]

Mlostoń, G., & Heimgartner, H. (2011). Recent Developments of the Chemistry of

Thiocarbonyl Ylides. ResearchGate. Available at: [Link]

Rudenko, T. V., et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 +

2] Cycloaddition of Thiocarbonyl Ylide. ResearchGate. Available at: [Link]

Rudenko, T. V., et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 +

2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. Available at: [Link]

Haut, F.-L., et al. (2019). Synthetic Entry to Polyfunctionalized Molecules through the [3+2]-

Cycloaddition of Thiocarbonyl Ylides. Journal of the American Chemical Society. Available at:

[Link]

Kusama, H., et al. (2005). Generation and reaction of tungsten-containing carbonyl ylides: [3

+ 2]-cycloaddition reaction with electron-rich alkenes. PubMed. Available at: [Link]

Sangani, C. B., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via

1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed.

Available at: [Link]

Gnaim, S. (2020). Sulfur Ylide Chemistry. Baran Lab, Scripps Research. Available at: [Link]

Kumar, G. P., et al. (2021). Natural product-inspired [3 + 2] cycloaddition-based

spirooxindoles as dual anticancer agents: synthesis, characterization, and biological

evaluation by in vitro and in silico methods. RSC Publishing. Available at: [Link]

Rudenko, T. V., et al. (2023). The Synthesis of the Hydrogenated Thiophenes by [3+2]

Cycloaddition Reaction of Thiocarbonyl Ylide. Journal of Organic and Pharmaceutical

Chemistry. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/figure/32-Cycloadditions-of-a-thiocarbonyl-ylide-with-cis-trans-isomeric_fig10_334863812
https://pubs.acs.org/doi/10.1021/jacs.9b07729
https://www.researchgate.net/publication/267800795_Recent_Developments_of_the_Chemistry_of_Thiocarbonyl_Ylides
https://www.researchgate.net/publication/366404980_Fused_and_Spirocyclic_Sulfones_for_Medicinal_Chemistry_via_3_2_Cycloaddition_of_Thiocarbonyl_Ylide
https://pubs.acs.org/doi/10.1021/acs.orglett.5c03431
https://pubs.acs.org/doi/10.1021/jacs.9b07729
https://pubmed.ncbi.nlm.nih.gov/15724976/
https://pubmed.ncbi.nlm.nih.gov/29306202/
https://www.scripps.edu/baran/wp-content/uploads/2020/08/Samer-Handout.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06354h
https://orgpharmchem.org/en/jopc-2023-21-03-rudenko
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13347200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Haut, F.-L., et al. (2019). (PDF) A Synthetic Entry to Polyfunctionalized Molecules through

the [3+2]-Cycloaddition of Thiocarbonyl Ylides. ResearchGate. Available at: [Link]

Raval, P., et al. (2023). Regioselective Photoredox Catalyzed Cycloadditions of Acyclic

Carbonyl Ylides. ChemRxiv. Available at: [Link]

Various Authors. (2022). Synthesis of spirooxindoles by [3+2] cycloadditions. ResearchGate.

Available at: [Link]

Various Authors. (2026). Recent Advances in the Synthesis and Applications of Thiocarbonyl

Compounds. ResearchGate. Available at: [Link]

Various Authors. (2024). Synthesis of spirooxindoles by [3+2] cycloadditions. R Discovery.

Available at: [Link]

Rudenko, T. V., et al. (2025). (PDF) The Synthesis of the Hydrogenated Thiophenes by [3+2]

Cycloaddition Reaction of Thiocarbonyl Ylide. ResearchGate. Available at: [Link]

Reddy, B. S., et al. (2014). Rhodium-catalyzed cycloaddition of carbonyl ylides for the

synthesis of spiro[furo[2,3-a]xanthene-2,3′-indolin]-2′-one scaffolds. RSC Publishing.

Available at: [Link]

Khattab, S. N. (2007). Generation and Cyclization of Thiocarbonyl S‐Ylides by Reaction of

Diazocompounds with C‐Sulfonyldithioformates. Wiley Online Library. Available at: [Link]

Mlostoń, G., & Heimgartner, H. (2000). Generation and typical reactions of Thiocarbonyl

Ylides. ZORA (Zurich Open Repository and Archive). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/publication/335118742_A_Synthetic_Entry_to_Polyfunctionalized_Molecules_through_the_32-Cycloaddition_of_Thiocarbonyl_Ylides
https://chemrxiv.org/engage/chemrxiv/article-details/64417b359f63566dbaa09187
https://www.researchgate.net/publication/366304561_Synthesis_of_spirooxindoles_by_32_cycloadditions
https://www.researchgate.net/publication/366532408_Recent_Advances_in_the_Synthesis_and_Applications_of_Thiocarbonyl_Compounds
https://discovery.researcher.life/publication/synthesis-of-spirooxindoles-by-3-2-cycloadditions/5153258
https://www.researchgate.net/publication/366404978_The_Synthesis_of_the_Hydrogenated_Thiophenes_by_32_Cycloaddition_Reaction_of_Thiocarbonyl_Ylide
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01334h
https://onlinelibrary.wiley.com/doi/abs/10.1002/chin.200719154
https://www.zora.uzh.ch/id/eprint/87864/
https://www.benchchem.com/product/b13347200?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/230038884_Recent_Developments_of_the_Chemistry_of_Thiocarbonyl_Ylides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13347200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of
Thiocarbonyl Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. baranlab.org [baranlab.org]

5. The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of
Thiocarbonyl Ylide | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

6. researchgate.net [researchgate.net]

7. diva-portal.org [diva-portal.org]

8. pubs.acs.org [pubs.acs.org]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Note & Protocol: Spirocycle Synthesis via
Thiocarbonyl Ylide [3+2] Cycloaddition]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13347200/docs#application-note-protocol-spirocycle-
synthesis-via-thiocarbonyl-ylide-3-2-cycloaddition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/41540804/
https://pubmed.ncbi.nlm.nih.gov/41540804/
https://pubs.acs.org/doi/10.1021/acs.orglett.5c05431
https://baranlab.org/wp-content/uploads/2020/08/Sulfur-Ylide-Chemistry-Samer-Gnaim-GM-1.pdf
https://ophcj.nuph.edu.ua/article/view/283517
https://ophcj.nuph.edu.ua/article/view/283517
https://www.researchgate.net/publication/373411205_The_Synthesis_of_the_Hydrogenated_Thiophenes_by_32_Cycloaddition_Reaction_of_Thiocarbonyl_Ylide
http://www.diva-portal.org/smash/get/diva2:9339/FULLTEXT01.pdf
https://pubs.acs.org/doi/10.1021/jacs.9b07729
https://www.researchgate.net/figure/3-2-Cycloadditions-of-a-thiocarbonyl-ylide-with-cis-trans-isomeric-dipolarophiles-the_fig15_340495032
https://www.researchgate.net/publication/399841851_Fused_and_Spirocyclic_Sulfones_for_Medicinal_Chemistry_via_3_2_Cycloaddition_of_Thiocarbonyl_Ylide
https://pubs.acs.org/doi/pdf/10.1021/jacs.9b07729
https://www.benchchem.com/product/b13347200/docs#application-note-protocol-spirocycle-synthesis-via-thiocarbonyl-ylide-3-2-cycloaddition
https://www.benchchem.com/product/b13347200/docs#application-note-protocol-spirocycle-synthesis-via-thiocarbonyl-ylide-3-2-cycloaddition
https://www.benchchem.com/product/b13347200/docs#application-note-protocol-spirocycle-synthesis-via-thiocarbonyl-ylide-3-2-cycloaddition
https://www.benchchem.com/product/b13347200/docs#application-note-protocol-spirocycle-synthesis-via-thiocarbonyl-ylide-3-2-cycloaddition
https://www.benchchem.com/product/b13347200?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13347200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13347200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

